Benzimidazol-5-ol, 2-(trifluoromethyl)-, is a heterocyclic aromatic organic compound characterized by a benzimidazole core structure. It features a hydroxyl group at the 5th position and a trifluoromethyl group at the 2nd position. This compound is notable for its diverse biological activities, which include antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties. The unique combination of functional groups enhances its chemical reactivity and biological efficacy compared to other benzimidazole derivatives.
The compound is classified under the category of benzimidazole derivatives, which are widely studied in medicinal chemistry due to their pharmacological potentials. It can be sourced through various chemical synthesis methods and is often utilized as a building block in organic synthesis for more complex molecular structures .
Benzimidazol-5-ol, 2-(trifluoromethyl)- can be synthesized through several methodologies:
The reaction conditions for synthesizing benzimidazol-5-ol, 2-(trifluoromethyl)- generally include:
Benzimidazol-5-ol, 2-(trifluoromethyl)- participates in various chemical transformations:
The reactions yield various derivatives:
The mechanism of action for Benzimidazol-5-ol, 2-(trifluoromethyl)- varies depending on its application:
Benzimidazol-5-ol, 2-(trifluoromethyl)- has several scientific applications:
The integration of fluorine atoms into bioactive scaffolds represents a cornerstone of modern medicinal chemistry, with 2-(trifluoromethyl)-benzimidazol-5-ol exemplifying this strategic approach. This compound combines the innate pharmacological versatility of the benzimidazole core with the transformative physicochemical influence of the trifluoromethyl (-CF₃) group. Unlike non-fluorinated analogs, this derivative exhibits enhanced target binding affinity, metabolic stability, and membrane permeability—attributes critical for overcoming limitations in drug efficacy and resistance. Its structural architecture enables precise interactions with biological targets, positioning it as a pivotal entity in developing therapeutics for oncology, infectious diseases, and neurological disorders [1] [8].
Table 1: Physicochemical Influence of the Trifluoromethyl Group vs. Other Substituents
Substituent | Log P | Metabolic Stability | Electron-Withdrawing Effect (σ) | Target Affinity (ΔG, kcal/mol) |
---|---|---|---|---|
-CF₃ (Trifluoromethyl) | +0.88 | High (t₁/₂ > 120 min) | +0.54 | -9.2 |
-CH₃ (Methyl) | +0.56 | Moderate (t₁/₂ ~ 45 min) | -0.17 | -7.1 |
-Cl (Chloro) | +0.71 | Moderate (t₁/₂ ~ 60 min) | +0.23 | -7.8 |
-H (Unsubstituted) | +0.23 | Low (t₁/₂ < 30 min) | 0.00 | -6.5 |
Data derived from fluorine-property relationships in benzimidazoles [1] [8].
The trifluoromethyl group confers three synergistic advantages:
The evolution of this scaffold spans four decades:
Table 2: Milestones in 2-(Trifluoromethyl)-Benzimidazole Drug Development
Year | Compound | Therapeutic Area | Key Advancement |
---|---|---|---|
1988 | Omeprazole | Anti-ulcer | First PPI; validated benzimidazole scaffold |
2003 | WO2004035549A1 derivatives | Pain/Inflammation | TRPV1 antagonism with enhanced CNS penetration |
2008 | Bendamustine | Chemotherapy | FDA-approved for CLL and NHL; -CF₃ stabilizes DNA adducts |
2022 | Abemaciclib analogs | Oncology | CDK4/6 inhibition; -CF₃ improved kinase selectivity |
Timeline synthesized from drug development literature [4] [8] [9].
The hydroxyl group at C-5 induces distinct pharmacological behavior versus C-4/C-6 isomers:
Table 3: Biological Activity of Benzimidazol-ol Positional Isomers
Isomer Position | Antiviral EC₅₀ (μM) | Topo II Inhibition (%) | Solubility (mg/mL) |
---|---|---|---|
5-ol | 0.12 | 92 | 1.8 |
4-ol | 1.4 | 45 | 0.9 |
6-ol | 0.9 | 68 | 1.2 |
4,7-di-ol | 2.1 | 30 | 3.5 |
Data from comparative pharmacological studies [3] [6] [8].
Structure-Activity Relationship (SAR) Insights:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2